molecular formula C6H5ClN2O2 B14140020 3-(Chloromethyl)-4-nitropyridine CAS No. 1060809-83-7

3-(Chloromethyl)-4-nitropyridine

Cat. No.: B14140020
CAS No.: 1060809-83-7
M. Wt: 172.57 g/mol
InChI Key: DMTIUTFAFJNVDA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that are structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. google.com This substitution imparts distinct properties, including basicity and a dipole moment, that make them crucial components in pharmaceuticals, agrochemicals, and materials science. prepchem.comntnu.no The pyridine nucleus is a privileged structural motif in drug design, appearing in numerous approved therapeutic agents. nih.gov Their ability to participate in a wide range of chemical transformations has solidified their importance as versatile intermediates in organic synthesis.

Overview of Nitropyridine Scaffolds and their Reactivity in Research Contexts

The introduction of a nitro group onto the pyridine ring profoundly alters its electronic landscape. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. This reactivity profile makes nitropyridines valuable precursors for the synthesis of highly functionalized pyridine derivatives. ntnu.no The nitro group itself can be a versatile functional handle, capable of being reduced to an amino group, which opens up further avenues for molecular diversification. From a synthetic chemistry perspective, nitropyridines are considered convenient and readily available starting materials for a broad spectrum of mono- and polynuclear heterocyclic systems with diverse biological activities. nih.gov

Positioning of 3-(Chloromethyl)-4-nitropyridine within the Broader Class of Halomethyl Nitropyridines

Within the diverse family of nitropyridines, halomethyl nitropyridines represent a particularly reactive and synthetically useful subclass. The presence of a halogenated methyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This compound is a specific isomer within this class, featuring a chloromethyl group at the 3-position and a nitro group at the 4-position of the pyridine ring. This specific arrangement of functional groups dictates its unique reactivity, making it a valuable intermediate in the synthesis of targeted molecules in medicinal chemistry and other areas of chemical research. The reactivity of the chloromethyl group is significantly influenced by the electronic effects of the nitro group and the pyridine nitrogen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1060809-83-7

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

3-(chloromethyl)-4-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c7-3-5-4-8-2-1-6(5)9(10)11/h1-2,4H,3H2

InChI Key

DMTIUTFAFJNVDA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])CCl

Origin of Product

United States

Synthesis and Characterization of 3 Chloromethyl 4 Nitropyridine

Synthetic Pathways from Commercially Available Precursors

A plausible synthetic route to this compound starts from the commercially available 3-methylpyridine (B133936) (3-picoline). The synthesis can be envisioned in the following key steps:

N-Oxidation: The first step involves the oxidation of the pyridine nitrogen in 3-methylpyridine to form 3-methylpyridine-N-oxide. This is often achieved using oxidizing agents like hydrogen peroxide in acetic acid. orgsyn.org The N-oxide is a crucial intermediate as it directs the subsequent nitration to the 4-position.

Nitration: The 3-methylpyridine-N-oxide is then nitrated to introduce the nitro group at the 4-position. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgoc-praktikum.de This step yields 3-methyl-4-nitropyridine-N-oxide.

Deoxygenation and Chlorination: The final step involves the simultaneous deoxygenation of the N-oxide and chlorination of the methyl group. While specific procedures for this direct transformation are not readily available in the reviewed literature, a common method for the chlorination of a methyl group on a pyridine ring is the use of thionyl chloride or other chlorinating agents. A patent for the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride from 3-pyridinemethanol (B1662793) utilizes thionyl chloride for the chlorination step. google.com A similar approach could potentially be adapted for the chlorination of 3-methyl-4-nitropyridine, possibly after deoxygenation of the N-oxide.

An alternative strategy for the chlorination of a methyl group on a pyridine ring involves vapor-phase chlorination. google.com However, this method may lead to a mixture of products and might not be suitable for achieving the desired selective monochlorination of the methyl group.

Spectroscopic and Physical Properties

The structural and electronic properties of this compound can be characterized by various spectroscopic techniques. While specific experimental data for this exact compound is not widely published, data for structurally related compounds can provide valuable insights.

PropertyData
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Appearance Expected to be a solid at room temperature

Table 1: Physical Properties of this compound

Spectroscopic Data of Related Compounds:

1H NMR of 4-(Chloromethyl)pyridine (B78701) hydrochloride: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms in the molecule. For the related 4-(chloromethyl)pyridine hydrochloride, characteristic signals for the pyridine ring protons and the chloromethyl protons would be observed. chemicalbook.com

13C NMR: The carbon-13 NMR spectrum would reveal the number and types of carbon atoms present. For a related compound, 2-(chloromethyl)-3-methyl-4-nitropyridine, distinct signals for the aromatic carbons, the methyl carbon, and the chloromethyl carbon would be expected. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the C-Cl bond, the nitro group (NO2), and the aromatic C-H and C=N bonds.

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 4 Nitropyridine and Its Analogs

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemical transformations of 3-(chloromethyl)-4-nitropyridine. These reactions can occur at two primary locations: the benzylic carbon of the chloromethyl group or the aromatic pyridine (B92270) ring itself. The electron-withdrawing nature of the nitro group significantly influences the reactivity of both sites.

Reactivity of the Chloromethyl Group Towards Various Nucleophiles

The chloromethyl group in this compound is an electrophilic center, readily undergoing SN2 reactions with a variety of nucleophiles. The chlorine atom, being a good leaving group, is displaced by the incoming nucleophile.

Heterocyclic compounds containing a thiol group, such as benzimidazole-2-thiol, react with this compound to form new carbon-sulfur bonds. These reactions typically proceed under basic conditions, which facilitate the deprotonation of the thiol to generate a more potent thiolate nucleophile. The resulting products are thioether derivatives where the heterocyclic moiety is linked to the pyridine ring through a methylene (B1212753) bridge. For instance, the reaction of this compound with benzimidazole-2-thiol derivatives leads to the formation of 2-((4-nitropyridin-3-yl)methylthio)benzimidazoles. These compounds are of interest in medicinal chemistry due to the prevalence of benzimidazole (B57391) and pyridine scaffolds in bioactive molecules. nih.gov

The reaction of this compound with various thiols is a general method for the synthesis of thioether derivatives. acsgcipr.org The general reaction involves the displacement of the chloride ion by a sulfur nucleophile. acsgcipr.org These thioethers can be subsequently oxidized to the corresponding sulfoxides and sulfones. acsgcipr.org Oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidizing agent. The formation of these thioether and sulfoxide (B87167) derivatives introduces new functional groups and can significantly alter the electronic and steric properties of the parent molecule, providing a platform for further chemical modifications. acsgcipr.org

NucleophileProduct
Benzimidazole-2-thiol2-((4-nitropyridin-3-yl)methylthio)benzimidazole
Alkyl/Aryl ThiolsAlkyl/Aryl (4-nitropyridin-3-yl)methyl sulfide

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group

Nucleophilic Aromatic Substitution on the Nitropyridine Ring

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing nitro group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings. organic-chemistry.orgscispace.com In the case of this compound, VNS reactions typically occur at the positions activated by the nitro group, namely the C-2 and C-6 positions. Carbanions, often generated from compounds with an active methylene group and a leaving group on the same carbon (e.g., chloromethyl phenyl sulfone), can attack the pyridine ring. nih.govacs.org Similarly, amines can also act as nucleophiles in VNS reactions, leading to the introduction of amino groups onto the pyridine ring. rsc.org For instance, the reaction of 3-nitropyridine (B142982) derivatives with hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can lead to selective amination at the position para to the nitro group. scispace.comrsc.org

The mechanism of the VNS reaction involves a two-step process. nih.govresearchgate.net The first step is the addition of the nucleophile (a carbanion or an amine) to the electron-deficient aromatic ring to form a resonance-stabilized anionic σ-complex, also known as a Meisenheimer adduct. nih.govresearchgate.net This intermediate is characterized by the loss of aromaticity in the ring. nih.gov

In the second step, the aromaticity is restored through the elimination of a leaving group. In a classic VNS reaction, this involves the base-induced β-elimination of a group attached to the nucleophilic carbon atom. nih.govacs.org For example, in the reaction with chloromethyl phenyl sulfone, the chloride ion is eliminated. nih.gov This process allows for the net substitution of a hydrogen atom on the aromatic ring. The formation of the Meisenheimer adduct is often the rate-determining step, and its stability can influence the outcome of the reaction. nih.govresearchgate.net

Nucleophile SourcePosition of SubstitutionProduct Type
Chloromethyl phenyl sulfoneC-2 or C-6Alkylated nitropyridine
HydroxylamineC-6Aminated nitropyridine
4-Amino-1,2,4-triazoleC-6Aminated nitropyridine

Table 2: Examples of Vicarious Nucleophilic Substitution on the Nitropyridine Ring

Transformations Involving the Nitro Group

The nitro group of this compound and its analogs is a key site of reactivity, undergoing reduction to various nitrogen-containing functionalities and participating in intriguing rearrangement reactions.

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group in nitropyridine derivatives to an amino group is a fundamental transformation in synthetic organic chemistry, providing access to a wide range of substituted pyridines. jsynthchem.com This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comstackexchange.com

Common methods for the reduction of nitroarenes to anilines, which are applicable to nitropyridines, include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.org It is a widely used and often clean method.

Metal-Acid Systems: A classic approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid or acetic acid. commonorganicchemistry.comscispace.com For example, the use of iron in refluxing acetic acid is a common practice. wikipedia.org

Other Reducing Agents: A variety of other reagents can also effect this transformation. Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are effective for the reduction of nitroaromatics. wikipedia.org For instance, tin(II) chloride is known to provide a mild method for reducing nitro groups to amines. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄), a powerful reducing agent, reduces aliphatic nitro compounds to amines but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

A study on the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) utilized the reduction of the corresponding nitro compound, 2-chloro-4-methyl-3-nitropyridine, as a key step. google.com The reduction of various nitropyridine derivatives is also a crucial step in the synthesis of biologically active molecules, such as Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov For example, in the synthesis of GSK3 inhibitors, the nitro group of a 2,6-dichloro-3-nitropyridine (B41883) derivative was reduced to an amine after successive substitutions of the chlorine atoms. nih.gov

The following table summarizes common reducing agents and their general applicability for the reduction of nitro groups to amines.

Reducing AgentTypical ConditionsApplicability
H₂/Pd/C Hydrogen gas, Palladium on carbonBroadly applicable for aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂/Raney Ni Hydrogen gas, Raney nickelEffective for nitro groups, often used when dehalogenation is a concern. commonorganicchemistry.com
Fe/Acid Iron powder, Acid (e.g., HCl, Acetic Acid)Mild and selective for nitro groups in the presence of other reducible groups. commonorganicchemistry.comwikipedia.org
SnCl₂ Tin(II) chloride, Acidic or neutral conditionsMild and selective for nitro groups. commonorganicchemistry.com
Na₂S₂O₄ Sodium hydrosulfiteOften used for the reduction of nitro groups. nih.gov

Nitro Group Migration Phenomena within the Pyridine Ring

Nitro group migration in nitropyridine systems is a fascinating and synthetically significant rearrangement. This phenomenon has been observed in reactions of halo-substituted nitropyridines with amines, where the nitro group shifts its position on the pyridine ring. clockss.org

In a study involving the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected major product resulting from the migration of the nitro group from the 4-position to the 3-position was identified. clockss.org This nitro-group migration was found to be favored in polar aprotic solvents. clockss.org Similar migrations have been reported for other aromatic systems under specific conditions. clockss.org

The mechanism of nitro group migration in pyridine rings has been a subject of investigation, with sigmatropic shifts being a prominent proposed pathway. researchgate.netresearchgate.net A google.comclockss.org sigmatropic shift involves the migration of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate to a carbon atom of the pyridine ring. researchgate.netresearchgate.net

The nitration of pyridine with dinitrogen pentoxide in sulfur dioxide is thought to proceed through an N-nitropyridinium ion. researchgate.net This intermediate can then undergo a google.comclockss.org sigmatropic shift of the nitro group to yield 3-nitropyridine. researchgate.netresearchgate.net This mechanistic pathway is distinct from a typical electrophilic aromatic substitution. researchgate.net Low-temperature NMR studies have been employed to investigate the intermediates formed during the nitration of 3-substituted pyridines, supporting the google.comclockss.org sigmatropic shift mechanism. ntnu.no

In the context of other heterocyclic systems, rhodium-catalyzed reactions of β-nitro styryl azides have been shown to lead to the selective migration of the nitro group to form 3-nitroindoles. researchgate.net This highlights the potential for transition metal catalysis to influence the migratory aptitude of the nitro group. researchgate.net While not directly on the pyridine ring, these findings contribute to the broader understanding of nitro group rearrangements.

Other Derivatization and Functionalization Reactions

Beyond transformations focused on the nitro group, this compound and its analogs can undergo other important reactions, including electrophilic substitution on the pyridine ring and cyclization reactions to form fused heterocyclic systems.

Exploration of Electrophilic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of a nitro group, which is also strongly electron-withdrawing, further deactivates the ring towards electrophilic attack. However, under certain conditions, electrophilic substitution can occur.

In the case of 3-nitropyridine, reaction with sulfite (B76179) ions leads to the formation of 5-hydroxyaminopyridine-2-sulfonic acid, indicating substitution at the 2- and 5-positions. rsc.org While this is a nucleophilic addition-elimination type reaction rather than a classic electrophilic substitution, it demonstrates how the electronic nature of the ring directs incoming groups.

Cyclization Reactions and Annulation Strategies

The reactive sites on this compound and its derivatives make them valuable precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the participation of both the chloromethyl group and a group derived from the nitro functionality.

For instance, 3-aminopyridin-2(1H)-ones, which can be derived from nitropyridine precursors, are used in the synthesis of more complex heterocyclic structures. nih.gov The amino group can act as a nucleophile to participate in intramolecular cyclization reactions.

A notable annulation strategy involves the reaction of O-vinylhydroxylamines with aza-arene N-oxides, which can include derivatives of nitropyridines. This process, which involves a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization, leads to the formation of azaindoles. acs.org Specifically, 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide has been used as a substrate in such a reaction to produce a 7-azaindole (B17877) derivative. acs.org

Furthermore, three-component ring transformation reactions of dinitropyridones with ketones and ammonia (B1221849) can produce a variety of nitropyridines, including those fused with other rings. nih.gov These reactions proceed through bicyclic intermediates and demonstrate the utility of nitropyridine derivatives in constructing complex heterocyclic frameworks. nih.gov

Role as a Key Synthetic Intermediate

The compound's primary significance lies in its function as a precursor for more complex molecules, most notably in the pharmaceutical industry.

This compound and its derivatives are instrumental in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production. rjpbcs.com A general synthetic strategy involves the coupling of a substituted chloromethyl pyridine with a mercaptobenzimidazole derivative, which is then oxidized to the final sulfoxide product. rjpbcs.com For instance, the synthesis of omeprazole, a widely used PPI, has historically involved the nitration of 2,3,5-trimethylpyridine to form a 4-nitropyridine derivative. rjpbcs.com This intermediate is then subjected to a series of reactions, including methoxylation and chlorination, to generate the necessary 2-chloromethyl pyridine precursor. rjpbcs.com

Similarly, the synthesis of lansoprazole, another prominent PPI, utilizes a chloromethyl pyridine derivative as a key intermediate. google.com The synthetic route for lansoprazole's key intermediate often starts with 2,3-lutidine, which undergoes peroxidation, nitration, and subsequent transformations to yield the final chloromethylated pyridine compound. google.com Tenatoprazole, a PPI with a longer half-life, also incorporates a pyridine-derived moiety in its structure, highlighting the recurring importance of these intermediates. rjpbcs.com

The following table provides a glimpse into the PPIs whose synthesis involves pyridine-based intermediates:

Proton Pump InhibitorPrecursor MoietyKey Synthetic Step
OmeprazoleSubstituted 2-chloromethyl pyridineCoupling with mercaptobenzimidazole
Lansoprazole2-chloromethyl-4-(2,2,2-trifluoroethoxy)-3-picolinePeroxidation, nitration, chloromethylation
TenatoprazoleImidazopyridine ringCoupling of substituted pyridine

This table illustrates the central role of chloromethyl pyridine derivatives in the synthesis of various proton pump inhibitors.

The development of novel synthetic routes for these PPIs often focuses on improving yield and purity, with modifications to the synthesis of the pyridine intermediate being a key area of research. rjpbcs.com

Beyond PPIs, the reactive nature of this compound and related compounds makes them valuable starting materials for the synthesis of a diverse range of heterocyclic structures. nih.govgoogle.comnih.gov The presence of both a nucleophilic substitution site (the chloromethyl group) and an electrophilic aromatic ring (due to the nitro group) allows for a variety of chemical transformations. This dual reactivity enables chemists to construct intricate molecular frameworks that are often found in biologically active compounds. nih.gov For example, nitrophenyl-group-containing heterocycles, such as certain tetrahydroisoquinolines, have been synthesized and investigated for their potential anticancer and antioxidant properties. nih.gov

Contribution to Medicinal Chemistry Research Methodologies (excluding clinical)

The application of this compound extends beyond its use as a simple building block, contributing to the fundamental strategies and tools of medicinal chemistry research.

The structural motif of this compound serves as a valuable template for the rational design of new drug candidates. nih.gov Medicinal chemists can systematically modify the pyridine ring and the substituents to create libraries of analogous compounds. This approach allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the therapeutic properties of a lead compound. The ability to readily introduce different functional groups via the chloromethyl handle facilitates the synthesis of a wide array of derivatives for biological screening.

The reactivity of the chloromethyl group makes this class of compounds suitable for designing chemical probes to investigate biological systems. These probes can be designed to react with specific amino acid residues, such as cysteine, within the active site of an enzyme. nih.gov While not directly involving this compound, the principle of using reactive chloromethyl groups on heterocyclic rings is a common strategy. For instance, studies have shown that the activated forms of some PPIs can react with cysteine residues in the proton pump. nih.gov This type of interaction allows researchers to map the binding sites of enzymes and understand their mechanisms of action. Enzyme-activated fluorogenic probes are another area where similar reactive functionalities are employed to create tools for live-cell and in vivo imaging, helping to elucidate the roles of enzymes in various diseases. mit.edu

Utilization in Agrochemical Synthesis Research

The application of pyridine derivatives is not limited to pharmaceuticals. The synthesis of novel agrochemicals, such as herbicides and fungicides, also benefits from the versatile chemistry of compounds like this compound. The pyridine ring is a common scaffold in many successful agrochemicals, and the ability to introduce various functional groups through intermediates like this compound is a key strategy in the discovery of new and effective crop protection agents.

Conclusion

3-(Chloromethyl)-4-nitropyridine stands as a significant and versatile compound within the realm of nitropyridine chemistry. Its synthesis, while requiring a multi-step approach, provides access to a highly reactive building block. The presence of both a reactive chloromethyl group and an electron-withdrawing nitro group on the pyridine (B92270) scaffold underpins its utility in organic synthesis. This unique combination of functional groups facilitates a range of chemical transformations, most notably nucleophilic substitution reactions, enabling the construction of complex molecular architectures. Its role as a key intermediate in the synthesis of potentially biologically active molecules underscores its importance in academic and industrial research, particularly in the field of medicinal chemistry. Further exploration of its reactivity and applications is likely to continue to yield novel and valuable chemical entities.

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a valuable heterocyclic building block, involves the strategic introduction of both a nitro group and a chloromethyl group onto the pyridine ring. The methodologies to achieve this transformation are multifaceted, often requiring careful control of regioselectivity and reaction conditions due to the electronic nature of the pyridine ring. This article explores the key synthetic strategies for obtaining this compound and related systems, focusing on the nitration of pyridine precursors and the subsequent installation of the chloromethyl moiety.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the precise structure of 3-(Chloromethyl)-4-nitropyridine.

Proton NMR (¹H NMR) provides information about the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

Aromatic Protons: The pyridine (B92270) ring contains three protons at positions 2, 5, and 6. Due to the strong electron-withdrawing effects of the nitro group at C4 and the inherent deshielding nature of the pyridine nitrogen, these protons would appear at low field (downfield), typically in the δ 7.5-9.0 ppm range.

The proton at C2 (H-2) would likely appear as a singlet or a narrow doublet.

The proton at C6 (H-6) is expected to be a doublet.

The proton at C5 (H-5) would also be a doublet, coupled to H-6.

Chloromethyl Protons: The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and would give rise to a single, sharp singlet. This signal would be expected to appear in the δ 4.5-5.0 ppm range, shifted downfield by the adjacent electronegative chlorine atom and the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Location Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2 ~8.8 - 9.0 s (or d)
H-6 ~8.6 - 8.8 d
H-5 ~7.6 - 7.8 d

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone. The spectrum for this compound would display six unique signals, corresponding to the five carbons of the pyridine ring and the one carbon of the chloromethyl group.

The carbons attached to the nitrogen (C2 and C6) and the nitro group (C4) would be the most deshielded, appearing furthest downfield.

The carbon of the chloromethyl group (-CH₂Cl) would have a characteristic chemical shift, typically in the δ 40-50 ppm region.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Location Predicted Chemical Shift (δ, ppm)
C4 (C-NO₂) ~150 - 155
C2 ~148 - 152
C6 ~145 - 150
C5 ~120 - 125
C3 (C-CH₂Cl) ~135 - 140

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

HRMS is used to measure the mass of a molecule with extremely high accuracy. This allows for the determination of its elemental formula, providing unequivocal confirmation of its identity. For this compound, the molecular formula is C₆H₅ClN₂O₂. HRMS would be used to verify the exact mass of its molecular ion.

Molecular Formula: C₆H₅ClN₂O₂

Calculated Exact Mass: 172.0012 g/mol

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition of the synthesized compound.

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. Analyzing these fragments helps to piece together the original structure. For this compound, key fragmentation pathways would likely include:

Loss of the chlorine atom to give an [M-Cl]⁺ ion.

Loss of the entire nitro group, resulting in an [M-NO₂]⁺ peak.

Cleavage of the chloromethyl group, leading to a [M-CH₂Cl]⁺ fragment, which would correspond to the 4-nitropyridinium cation.

A peak corresponding to the [M]⁺ molecular ion would also be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features:

Nitro Group (NO₂): Strong, distinct peaks corresponding to the asymmetric (~1550-1500 cm⁻¹) and symmetric (~1350-1300 cm⁻¹) stretching vibrations of the N-O bonds.

Aromatic Ring (C=C and C=N): Multiple bands in the 1600-1400 cm⁻¹ region.

Carbon-Chlorine Bond (C-Cl): A stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

Aromatic C-H Bonds: Stretching vibrations typically appearing above 3000 cm⁻¹.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. youtube.comyoutube.com It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their characteristic vibrational modes. youtube.comyoutube.com This absorption is recorded as a spectrum, which serves as a unique molecular "fingerprint". youtube.com

For this compound, the FT-IR spectrum provides clear evidence for its key structural features. The analysis, typically performed on a solid sample, reveals distinct absorption bands corresponding to the vibrations of the pyridine ring, the nitro group (NO₂), and the chloromethyl group (-CH₂Cl). The mid-infrared region (4000–400 cm⁻¹) is particularly informative for identifying these fundamental vibrations. researchgate.net

Key vibrational modes for this compound include the stretching and bending of C-H, C=N, C=C, C-N, N-O, and C-Cl bonds. The nitro group, in particular, has strong, characteristic absorption bands. researchgate.net The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed as intense peaks in the spectrum. researchgate.net The presence of the chloromethyl substituent is confirmed by C-H stretching and bending modes, as well as the C-Cl stretching vibration, which typically appears in the lower frequency "fingerprint" region of the spectrum.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Note: The exact wavenumbers can vary based on the sample's physical state and the specific instrument used.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch Pyridine Ring 3100 - 3000 Medium-Weak
Asymmetric CH₂ Stretch Chloromethyl Group ~2960 Medium
Symmetric CH₂ Stretch Chloromethyl Group ~2870 Medium
Asymmetric NO₂ Stretch Nitro Group 1560 - 1515 Strong
Aromatic C=C and C=N Stretch Pyridine Ring 1600 - 1450 Medium-Strong
Symmetric NO₂ Stretch Nitro Group 1355 - 1315 Strong
CH₂ Bending (Scissoring) Chloromethyl Group ~1465 Medium
C-N Stretch Pyridine Ring 1300 - 1200 Medium

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is an essential analytical tool that provides complementary information to FT-IR. researchgate.net While FT-IR measures the absorption of infrared light, Raman spectroscopy is a light-scattering technique. mdpi.com When a sample is irradiated with a high-intensity monochromatic laser source, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). mdpi.com The difference in frequency corresponds to the vibrational energy levels of the molecule.

A key advantage of Raman spectroscopy is its sensitivity to non-polar or weakly polar bonds, which often produce weak signals in FT-IR spectra. For this compound, the symmetric vibrations of the aromatic ring and the C-C backbone are typically strong and well-defined in the FT-Raman spectrum. jocpr.com This technique is particularly useful for analyzing the skeletal vibrations of the pyridine ring and the vibrations of the substituents. nih.gov The combination of both FT-IR and FT-Raman data allows for a more complete and unambiguous assignment of the compound's vibrational modes. ijcrt.org

Table 2: Characteristic FT-Raman Shifts for this compound Note: Raman shifts are expressed in wavenumbers (cm⁻¹) and represent the difference in energy between the incident and scattered photons.

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch Pyridine Ring 3100 - 3000 Strong
Asymmetric CH₂ Stretch Chloromethyl Group ~2960 Medium
Symmetric NO₂ Stretch Nitro Group 1355 - 1315 Strong
Ring Breathing Mode Pyridine Ring ~1000 Strong
C-NO₂ Bending Nitro Group ~850 Medium
C-Cl Stretch Chloromethyl Group 800 - 600 Medium-Strong

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The molecular formula for this compound is C₆H₅ClN₂O₂.

The process involves combusting a small, precisely weighed amount of the pure substance under controlled conditions. The resulting combustion products (such as CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Chlorine is typically determined by other methods, such as titration after combustion. The percentage of oxygen is often determined by difference. For a sample to be considered pure, the experimentally determined percentages should closely match the theoretically calculated values, typically within a margin of ±0.4%.

**Table 3: Elemental Composition of this compound (C₆H₅ClN₂O₂) **

Element Symbol Atomic Mass ( g/mol ) Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 172.57 41.76
Hydrogen H 1.008 172.57 2.92
Chlorine Cl 35.453 172.57 20.54
Nitrogen N 14.007 172.57 16.23

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile, thermally sensitive compounds like pyridine derivatives. helixchrom.comhelixchrom.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its purification on a preparative scale. researchgate.net The method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. sielc.com

For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netnih.gov An acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape for basic compounds like pyridines by ensuring consistent protonation. chromforum.org

Detection is usually accomplished with a UV-Vis detector, as the pyridine ring and nitro group are strong chromophores that absorb UV light at specific wavelengths (e.g., 254 nm). sielc.comnih.gov The retention time (the time it takes for the compound to travel through the column) is a characteristic identifier, while the area under the peak is proportional to its concentration, allowing for quantitative purity analysis.

Table 4: Typical HPLC Conditions for the Analysis of this compound

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (Octadecylsilyl), 5 µm particle size, e.g., 4.6 mm x 150 mm sielc.com
Mobile Phase A gradient or isocratic mixture of Acetonitrile (MeCN) and Water sielc.com
Modifier 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in the mobile phase chromforum.org
Flow Rate 0.8 - 1.5 mL/min nih.gov
Detection UV Absorbance at 254 nm nih.gov

| Purpose | Purity assessment, impurity profiling, and preparative separation |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic organic chemistry. For 3-(Chloromethyl)-4-nitropyridine, future research will likely concentrate on developing synthetic pathways that are not only high-yielding but also environmentally benign. This involves exploring alternative reagents, catalysts, and reaction conditions that minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents. A significant area of future work will be the design of cascade or one-pot reactions that can construct the molecule with high atom economy. nih.gov For instance, developing a process that starts from readily available precursors and proceeds through a series of transformations in a single reaction vessel would represent a major advancement. nih.gov Microwave-assisted synthesis is another promising avenue, as it has been shown to reduce reaction times and, in some cases, improve yields and selectivity. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Approaches

ApproachPotential AdvantagesKey Research Focus
Cascade Reactions Higher atom economy, reduced waste, fewer purification steps.Design of multi-component reactions, development of compatible catalytic systems.
Microwave-Assisted Synthesis Reduced reaction times, potential for improved yields and selectivity. nih.govOptimization of reaction parameters, scale-up feasibility studies.
Novel Catalysis Use of earth-abundant metals, catalyst recyclability, milder reaction conditions.Development of new ligand scaffolds, investigation of catalytic mechanisms.
Flow Chemistry Enhanced safety, precise control over reaction parameters, ease of scale-up.Reactor design, optimization of flow rates and residence times.

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the presence of the electrophilic chloromethyl group and the electron-withdrawing nitro group on the pyridine (B92270) ring. While its use in nucleophilic substitution reactions is well-established, there is considerable scope for discovering novel transformation pathways.

Future research could investigate the reactivity of this compound under various catalytic conditions to uncover new modes of activation. For example, transition-metal catalysis could enable cross-coupling reactions that are currently not feasible, leading to the synthesis of a wider range of derivatives. The study of its behavior in the presence of photoredox catalysts could also open up new avenues for radical-based transformations.

A particularly intriguing area of future research is the potential for unexpected rearrangements or migrations of functional groups on the pyridine ring. In related nitropyridine systems, instances of nitro-group migration have been observed under specific reaction conditions, leading to the formation of unexpected isomers. clockss.org A systematic study of the reaction of this compound with a diverse set of nucleophiles and bases in various solvents could reveal similar unprecedented reactivity, providing access to novel heterocyclic scaffolds. clockss.org

Advanced Applications in Supramolecular Chemistry and Materials Science

The unique electronic and structural features of this compound make it an attractive candidate for applications in supramolecular chemistry and materials science. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, while the nitro group can participate in non-covalent interactions.

Future research could focus on incorporating this molecule into larger supramolecular architectures such as macrocycles, cages, and polymers. The chloromethyl group provides a convenient handle for covalent modification, allowing for the integration of this unit into more complex structures. These new materials could exhibit interesting properties, such as selective guest binding, stimuli-responsiveness, or unique photophysical characteristics.

In the realm of materials science, derivatives of this compound could find use as components of functional materials. For instance, the introduction of this moiety into conjugated polymers could modulate their electronic properties for applications in organic electronics. The inherent polarity and potential for strong intermolecular interactions could also be exploited in the design of new ferroelectric or nonlinear optical materials.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of molecules with desired properties. mit.edursc.org For this compound, these computational tools hold immense potential to accelerate the discovery of new reactions and applications.

Future research will likely involve the development of ML models trained on large datasets of chemical reactions to predict the reactivity of this compound with various reagents and under different conditions. cmu.eduresearchgate.net This could help chemists to prioritize experiments, optimize reaction yields, and avoid unproductive synthetic routes. mit.eduresearchgate.net Such models can be particularly valuable in navigating the complex interplay of factors that govern chemical reactivity, including steric and electronic effects. researchgate.net

Furthermore, generative AI models can be employed to design novel derivatives of this compound with specific target properties. By learning the structure-property relationships from existing chemical data, these models can propose new molecules with enhanced activity for a particular application, be it as a pharmaceutical intermediate or a material component. The integration of these in silico design tools with automated synthesis platforms could create a closed-loop discovery process, significantly accelerating the pace of innovation in this field. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-4-nitropyridine, and how do positional isomers influence reaction optimization?

  • Methodology : Synthesis typically involves nitration of a chloromethyl-substituted pyridine precursor or chloromethylation of 4-nitropyridine. For example, chloromethylation can be achieved using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Positional isomerism (e.g., 2- vs. 3-substituted derivatives) requires careful regiochemical control via directing groups or stepwise functionalization. Purification often employs column chromatography with non-polar solvents (hexane/ethyl acetate) .
  • Key Consideration : The electron-withdrawing nitro group directs electrophilic substitution, but steric effects from the chloromethyl group may necessitate temperature or catalyst optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions influenced by nitro and chloromethyl groups. Compare experimental λmax with computational predictions (e.g., TD-DFT) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions. The chloromethyl group (~δ 4.5–5.0 ppm in <sup>1</sup>H NMR) and nitro group deshielding effects are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of NO₂ or ClCH₂) .

Q. How does the chloromethyl group influence the compound’s stability and reactivity in nucleophilic substitution reactions?

  • Methodology : The chloromethyl group acts as a leaving group in SN₂ reactions. Reactivity can be assessed via kinetics in polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., amines). Monitor progress using HPLC or TLC. Stability studies under varying pH and temperature conditions are critical for handling recommendations .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reported quantum yields during photoreduction of nitropyridine derivatives?

  • Methodology : Compare polarographic (direct monitoring of nitro group reduction) and spectrophotometric (indirect absorbance changes) methods. For example, polarography in degassed 0.1 M HCl/isopropanol yields Φ = 0.27 ± 0.03, while spectrophotometry may overestimate due to secondary reactions .
  • Data Contradiction Analysis :

MethodΦ (Degassed)Φ (Air-Saturated)Conditions
Polarography0.27 ± 0.030.13 ± 0.020.1 M HCl, isopropanol
Spectrophotometry0.94N/AAcidic isopropanol
  • Resolution : Polarography is more reliable for nitro compounds due to reduced interference from side reactions .

Q. How do computational models predict the electronic structure and substituent effects in this compound?

  • Methodology :

  • NBO Analysis : Quantifies hyperconjugation (e.g., nitro group electron withdrawal) and charge distribution. Compare with experimental ESR data (e.g., hyperfine splitting constants) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Simulate UV spectra and compare with experimental λmax to validate transitions (e.g., S0→S1) .
    • Key Finding : The chloromethyl group increases positive charge density on the pyridine ring, enhancing electrophilic reactivity at the 2- and 6-positions .

Q. What strategies resolve conflicting data in reaction kinetics for nitro-group transformations?

  • Methodology :

Control Experiments : Isolate intermediates (e.g., hydroxylamine derivatives) to identify competing pathways.

Multivariate Analysis : Use Arrhenius plots to distinguish temperature-dependent vs. solvent-dependent effects.

Cross-Validation : Combine polarography with <sup>15</sup>N isotopic labeling to track nitro group fate .

  • Case Study : Conflicting Φ values for 4-nitropyridine photoreduction were resolved by identifying oxygen quenching in air-saturated solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.